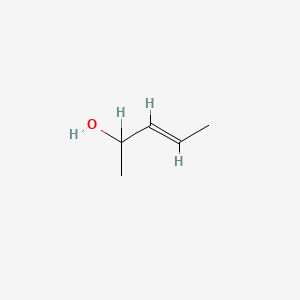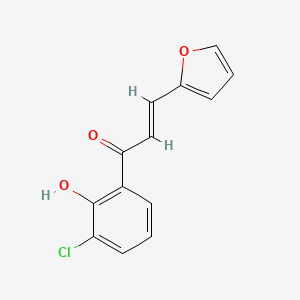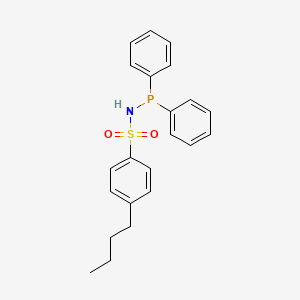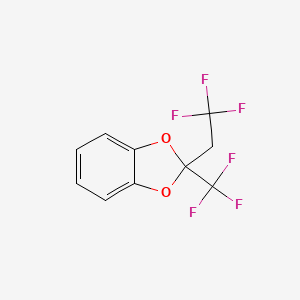
3-(3,4-Difluoro-phenylethynyl)-phenylamine, 97%
Overview
Description
3-(3,4-Difluoro-phenylethynyl)-phenylamine, abbreviated as 3FPA, is an organic compound that has been used in various scientific research applications. It is a small molecule with a molecular weight of 197.15 g/mol. 3FPA is a white solid that is soluble in water and organic solvents. It is a versatile compound that can be used in a wide range of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
3FPA has been used in various scientific research applications. It has been studied as a model compound for investigating the reactivity of difluorophenylacetylene derivatives. It has also been used in the synthesis of various organic compounds, such as 2-amino-3-fluorophenylacetylene and 3-fluorophenylacetylene. Additionally, it has been used in the synthesis of a variety of biologically active compounds, including drugs, pesticides, and herbicides.
Mechanism of Action
The mechanism of action of 3FPA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3FPA have not been well studied. However, it has been shown to have some effects on the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of some cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors, such as the serotonin receptor, and to modulate their activity.
Advantages and Limitations for Lab Experiments
The use of 3FPA in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to work with in the laboratory. Additionally, it is relatively inexpensive and can be readily synthesized using a variety of methods. However, there are also some limitations to using 3FPA in laboratory experiments. For example, it has not been extensively studied and its mechanism of action is not yet fully understood. Additionally, it is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
There are a number of potential future directions for the use of 3FPA. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, it could be used in the synthesis of a variety of biologically active compounds, such as drugs, pesticides, and herbicides. Additionally, it could be used to develop new methods for the synthesis of organic compounds and to investigate the reactivity of difluorophenylacetylene derivatives. Finally, it could be used to develop new laboratory techniques for the analysis and characterization of organic compounds.
properties
IUPAC Name |
3-[2-(3,4-difluorophenyl)ethynyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N/c15-13-7-6-11(9-14(13)16)5-4-10-2-1-3-12(17)8-10/h1-3,6-9H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTDTERNGGBVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



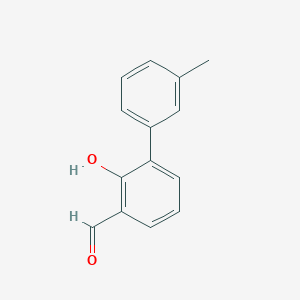




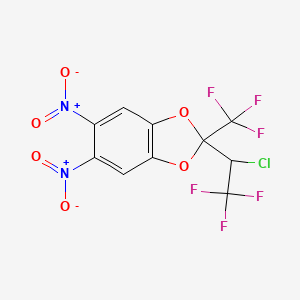
![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

